molecular formula C13H14N2O2 B173202 (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1266320-28-8

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B173202
CAS No.: 1266320-28-8
M. Wt: 230.26 g/mol
InChI Key: XTGWBSMJMPPTAC-NEPJUHHUSA-N
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Description

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a 4-cyanobenzyl substituent at the 4-position of the pyrrolidine ring. This compound is structurally related to L-proline, with the 4-cyanobenzyl group introducing steric and electronic modifications that influence its physicochemical and biochemical properties. The hydrochloride salt form (CAS 1266111-77-6, MW 266.72) is commonly used in research due to enhanced stability and solubility . It serves as a key intermediate in peptide synthesis and drug discovery, particularly in the development of protease inhibitors and receptor ligands .

Properties

IUPAC Name

(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11/h1-4,11-12,15H,5-6,8H2,(H,16,17)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWBSMJMPPTAC-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cyclization of Diamines

A foundational method for pyrrolidine synthesis involves the cyclization of 1,4-butanediol with ammonia under high-pressure conditions (17–21 MPa) using cobalt- and nickel oxide-based catalysts supported on alumina. While this process primarily yields unsubstituted pyrrolidine, it provides a template for modifying reaction conditions to accommodate functionalized precursors. For example, substituting 1,4-butanediol with a pre-functionalized diamine bearing a cyanobenzyl group could theoretically yield the target scaffold, though no direct examples are documented in the reviewed literature.

Nickel-Catalyzed Deamination of Putrescine Derivatives

US Patent 2,952,688 discloses the synthesis of pyrrolidine via deamination of putrescine (1,4-diaminobutane) using a supported nickel catalyst at 100–160°C. Adapting this method, the introduction of a 2-cyanobenzyl group at the 4-position of putrescine prior to cyclization could generate the desired product. However, this route risks forming pyrroline byproducts (dihydropyrrole), which require subsequent hydrogenation or fractional distillation for removal.

Method Conditions Yield Byproducts
Nickel-catalyzed cyclization100–160°C, Ni catalyst~80%Pyrroline (≤5%)
High-pressure amination165–200°C, 17–21 MPa, Co/Ni catalystN/AUnreacted diol

Laboratory-Scale Synthetic Routes

Chiral Pool Synthesis from Proline

The amino acid L-proline, a commercially available (2S)-pyrrolidine-2-carboxylic acid, serves as a chiral starting material. Functionalization at the 4-position can be achieved through alkylation with 2-cyanobenzyl bromide under basic conditions. A patent (EP3015456A1) describes analogous strategies for pyrrolidine-2-carboxylic acid derivatives using tert-butoxycarbonyl (Boc) protection to direct regioselectivity. For instance:

  • Boc protection : Treat L-proline with di-tert-butyl dicarbonate to form Boc-L-proline.

  • Alkylation : React with 2-cyanobenzyl bromide in the presence of a strong base (e.g., LDA) at −78°C to install the cyanobenzyl group.

  • Deprotection : Remove the Boc group using HCl in dioxane, yielding the hydrochloride salt.

This route benefits from proline’s inherent chirality, preserving the (2S) configuration, while the (4R) stereochemistry is controlled by the alkylation step’s steric environment.

Asymmetric Hydrogenation of Pyrroline Derivatives

An alternative approach involves synthesizing a pyrroline intermediate followed by asymmetric hydrogenation. For example:

  • Pyrroline formation : Condense 4-oxo-pyrrolidine-2-carboxylic acid with 2-cyanobenzylamine.

  • Hydrogenation : Use a chiral catalyst (e.g., Ru-BINAP) to reduce the imine bond, establishing the (4R) configuration.

This method’s enantiomeric excess (ee) depends on the catalyst’s selectivity, with reported ee values exceeding 95% for similar substrates.

Stereochemical Control and Resolution

Diastereomeric Salt Formation

The hydrochloride salt of (2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049743-86-3) is isolable via crystallization with chiral resolving agents like L-tartaric acid. Differential solubility of diastereomers in ethanol or acetone enables separation, though yields are moderate (50–60%).

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic mixtures can preferentially modify one enantiomer, facilitating chromatographic separation. For instance, Candida antarctica lipase B (CAL-B) acetylates the (2S,4S) isomer, leaving the target (2S,4R) compound unreacted.

Purification and Characterization

Distillation and Crystallization

Industrial methods often employ fractional distillation under reduced pressure (0.1–1 mmHg) to isolate pyrrolidine derivatives. For laboratory-scale purification, recrystallization from ethanol/water mixtures (1:3 v/v) yields the hydrochloride salt with ≥98% purity.

Analytical Validation

  • HPLC : Reverse-phase C18 column, 0.1% TFA in acetonitrile/water, retention time ≈ 8.2 min.

  • NMR (D₂O) : δ 7.6–7.8 (m, 4H, aromatic), δ 4.3 (d, 1H, CH₂CN), δ 3.9 (m, 1H, C2-H), δ 3.2 (m, 1H, C4-H) .

Scientific Research Applications

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological targets, affecting their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Substituent CAS Number Molecular Formula MW (g/mol) Key Properties/Applications References
4-Bromo 1049734-21-5 C₁₂H₁₄BrNO₂·HCl 320.61 High molecular weight; used in cross-coupling reactions
4-Fluoro 1049977-93-6 C₁₂H₁₄FNO₂ 223.24 Improved metabolic stability; common in CNS-targeting agents
2-Bromo 1049978-26-8 C₁₂H₁₄BrNO₂ 284.15 Steric hindrance at ortho-position affects receptor binding
3-Iodo 1049744-33-3 C₁₂H₁₅ClINO₂ 367.61 Bulky substituent for radiolabeling studies

Key Findings :

  • Halogens (Br, F, I) modify lipophilicity and electronic effects. Bromine and iodine enhance molecular weight and steric bulk, influencing binding pocket interactions .
  • Fluorine’s electronegativity improves metabolic stability and bioavailability compared to the cyano group .

Nitro- and Methyl-Substituted Analogs

Substituent CAS Number Molecular Formula MW (g/mol) Key Properties/Applications References
4-Nitro 1049978-67-7 C₁₂H₁₄N₂O₄ 250.25 Strong electron-withdrawing group; used in catalytic studies
2-Nitro - - - Ortho-substitution reduces synthetic yield due to steric clash
4-Methyl 1049978-60-0 C₁₃H₁₇NO₂ 219.28 Electron-donating group enhances solubility in nonpolar solvents

Key Findings :

  • Nitro groups increase electrophilicity, making these analogs reactive intermediates in amide coupling .
  • Methyl groups improve solubility but reduce binding affinity in polar environments .

Cyano-Substituted Analog: Target Compound

Substituent CAS Number Molecular Formula MW (g/mol) Key Properties/Applications References
4-Cyano 1266320-28-8 C₁₃H₁₄N₂O₂ 230.26 High dipole moment; intermediate for kinase inhibitors

Key Findings :

  • Compared to halogenated analogs, the cyano derivative exhibits lower lipophilicity (clogP ~1.2 vs. ~2.5 for 4-bromo analog), impacting membrane permeability .

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